2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-21-10-5-3-2-4-9(10)19-13(16-17-18-19)23-8-11(20)15-12-14-6-7-22-12/h2-7H,8H2,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTWWFGXAUTRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-(2-Methoxyphenyl)-1H-Tetrazole-5-Thiol
The tetrazole ring is constructed via a [3+2] cycloaddition between 2-methoxyphenyl azide and trimethylsilyl cyanide (TMSCN) in the presence of zinc bromide (ZnBr₂) as a catalyst. The reaction proceeds at 80°C in acetonitrile, yielding 1-(2-methoxyphenyl)-1H-tetrazole-5-carbonitrile. Subsequent thiolation is achieved by treating the nitrile with hydrogen sulfide (H₂S) in pyridine, forming the thiol intermediate.
Coupling with 2-Bromo-N-(Thiazol-2-yl)Acetamide
The thiol group undergoes nucleophilic substitution with 2-bromo-N-(thiazol-2-yl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction is refluxed for 6–8 hours, yielding the target compound with an average purity of 92%.
Key Reaction Conditions
- Temperature: 80–100°C
- Solvent: DMF or acetonitrile
- Catalyst: ZnBr₂ (for cycloaddition)
- Yield: 68–75%
Synthetic Route 2: Ugi Tetrazole Four-Component Reaction (UT-4CR)
The Ugi tetrazole four-component reaction (UT-4CR) offers a one-pot synthesis route, combining 2-methoxyaniline, glyoxylic acid, tert-butyl isocyanide, and trimethylsilyl azide (TMSN₃). This method directly assembles the tetrazole-thiazole-acetamide scaffold without isolating intermediates.
Reaction Mechanism
- Imine Formation : 2-Methoxyaniline reacts with glyoxylic acid to form an imine intermediate.
- Nitrilium Ion Trapping : TMSN₃ reacts with the nitrilium ion generated from tert-butyl isocyanide, forming the tetrazole ring.
- Thiazole Incorporation : In situ generation of 2-aminothiazole via Hantzsch thiazole synthesis, followed by acetylation, yields the final product.
Key Advantages
Synthetic Route 3: N-Alkylation of Preformed Tetrazole Derivatives
This method involves N-alkylation of 5-(2-methoxyphenyl)-1H-tetrazole with 2-chloro-N-(thiazol-2-yl)acetamide. The reaction is conducted in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, achieving yields of 70–80%.
Optimization Strategies
- Microwave Assistance : Irradiation at 100°C for 15 minutes enhances reaction efficiency (yield: 88%).
- Solvent Screening : THF outperforms DMF and dichloromethane in minimizing side reactions.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Thiosemicarbazone | 68–75 | 8–10 hours | Moderate | Multi-step purification |
| UT-4CR | 78–85 | 4–6 hours | High | Requires anhydrous conditions |
| N-Alkylation | 70–88 | 1–2 hours | High | Sensitivity to base strength |
Key Findings
- The UT-4CR method offers superior yield and scalability but demands stringent moisture control.
- Microwave-assisted N-alkylation reduces reaction time by 75% compared to conventional heating.
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
The [3+2] cycloaddition often produces regioisomers, necessitating chromatographic separation. Employing bulky substituents on the azide (e.g., 2-methoxyphenyl) favors the 1,5-disubstituted tetrazole isomer.
Stability of Thiol Intermediates
The thiol intermediate in Route 1 is prone to oxidation. Stabilization is achieved using argon atmospheres and antioxidant additives like butylated hydroxytoluene (BHT).
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Research indicates that compounds containing thiazole and tetrazole moieties exhibit various biological activities, including:
Anticancer Activity
Studies have shown that derivatives of thiazoles and tetrazoles possess significant anticancer properties. For instance:
- Compounds with similar structures have demonstrated effectiveness against multiple cancer cell lines, including human glioblastoma and lung adenocarcinoma cells .
- The presence of the methoxy group in the compound enhances its cytotoxicity, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Research indicates that thiazole derivatives often show strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The combination of the thiazole and tetrazole rings may contribute to enhanced antimicrobial effects compared to simpler structures.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key insights include:
- The methoxyphenyl group significantly influences the lipophilicity and overall efficacy of the compound.
- Variations in substituents on the thiazole or tetrazole rings can lead to different biological activities, suggesting pathways for further modification and optimization .
Case Study 1: Anticancer Screening
In a study evaluating various thiazole derivatives, compounds similar to 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide were tested against human cancer cell lines. Results indicated that certain modifications led to significantly lower IC50 values, highlighting the importance of structural diversity in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Compounds exhibiting a methoxy substitution showed enhanced activity against resistant bacterial strains, underscoring the potential application of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Thiazole vs. Thiadiazole/Triazole Substituents
- 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (): Replaces thiazole with triazole and naphthyl groups. Bioactivity data are lacking, but similar triazole-thioacetamides show antimicrobial activity (MIC: 4–16 µg/mL against S. aureus) .
Triazole-Based Analogs
Antimicrobial Activity
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () :
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a, ): Combines benzodiazole and triazole moieties.
Substituent Effects on Bioactivity
Key Research Findings and Gaps
- Binding Affinity : Compound 9c () showed superior α-glucosidase inhibition vs. 9a/9b, highlighting the importance of bromo substituents .
- Contradictions : While oxadiazole analogs () show stronger antimicrobial effects than tetrazoles, their metabolic instability limits in vivo applications compared to tetrazole-based compounds .
- Unanswered Questions : The target compound’s specific biological targets and toxicity profile remain unstudied. Comparative molecular dynamics simulations could elucidate its binding modes vs. triazole analogs.
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that incorporates both thiazole and tetrazole moieties, known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The molecular structure of This compound includes:
- A tetrazole ring , which is often associated with anticancer and antimicrobial properties.
- A thiazole ring , known for its role in various therapeutic agents.
- A methoxyphenyl group , which may enhance the compound's lipophilicity and biological interactions.
Synthetic Routes
The synthesis typically involves several steps:
- Preparation of Intermediate Compounds : Starting with 2-methoxyphenylhydrazine and carbon disulfide, followed by potassium hydroxide to form a dithiocarbazate.
- Formation of Tetrazole : Reaction with thiosemicarbazide to create the tetrazole ring.
- Final Acylation : Acylation of the tetrazole-thiosemicarbazide intermediate with thiazole-2-acetic acid.
This multi-step synthesis highlights the complexity involved in creating such compounds, which can be optimized for industrial production using advanced techniques like continuous flow reactors and green chemistry principles.
Antimicrobial Properties
Compounds containing thiazole and tetrazole moieties have been reported to exhibit various biological activities. The specific biological activity of This compound has yet to be fully characterized through targeted assays. However, related compounds have shown significant antimicrobial effects against various pathogens:
| Compound Type | Activity | Reference |
|---|---|---|
| 1H-Tetrazol-5-amines | Anticancer activity | |
| Thiazolidinones | Antimicrobial properties | |
| Thioacetamides | Enzyme inhibition studies |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively, potentially inhibiting or modulating the function of these targets. This interaction is crucial for understanding its pharmacodynamics and pharmacokinetics in biological systems .
Case Studies and Research Findings
Research on similar compounds has provided insights into potential applications:
- Anticancer Activity : Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can lead to enhanced activity .
- Antimicrobial Activity : Research indicates that certain tetrazole derivatives possess considerable capability for suppressing pathogenic bacteria, suggesting that This compound may also exhibit similar properties .
Q & A
Q. What are the optimal synthetic routes for 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be modified to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-N-(thiazol-2-yl)acetamide with thiol-containing precursors (e.g., 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol) under basic conditions. Key steps include:
- Solvent Selection: Ethanol or propan-2-ol is often used for solubility and reaction efficiency .
- Catalysts/Base: Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group, enhancing nucleophilic attack .
- Reaction Time/Temperature: Refluxing at 70–80°C for 3–6 hours typically yields optimal results .
- Purification: Recrystallization from ethanol or column chromatography improves purity .
Example Protocol from Evidence:
- Compound 6 (): 0.002 mol thiol derivative + equimolar 2-chloro-N-(thiazol-2-yl)acetamide + K₂CO₃ in ethanol, refluxed 4–6 hours. Yield: 65–80% after recrystallization.
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR: Critical for confirming substituent positions and connectivity. For example, the thiazole ring protons appear as singlets near δ 7.1–7.3 ppm, while the methoxyphenyl group shows distinct aromatic signals .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
- Elemental Analysis (EA): Validates purity by comparing calculated vs. experimental C, H, N, S content .
- Mass Spectrometry (LC-MS/MS): Confirms molecular ion peaks and fragmentation patterns .
- Compound 4c: 1H NMR (DMSO-d₆) δ 3.85 (s, 3H, OCH₃), 7.12–7.45 (m, aromatic H). EA: Calculated C 48.12%, H 3.89%; Found C 48.05%, H 3.92%.
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for tetrazole-thiazole hybrids (e.g., tyrosine kinases, COX-2) .
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation: Compare docking poses with co-crystallized ligands (e.g., cisplatin in ).
- Key Interactions: Hydrogen bonding with the tetrazole ring and hydrophobic interactions with the methoxyphenyl group are critical .
Example from :
Compound 9c (structurally analogous) showed a docking score of −8.2 kcal/mol against α-glucosidase, with interactions at Tyr-72 and Asp-349 residues.
Q. How do structural modifications influence anticancer activity and selectivity?
Methodological Answer:
- Substituent Variation:
- Biological Testing: Use dual-cell-line assays (e.g., A549 cancer vs. NIH/3T3 normal cells) to assess selectivity.
- Compound 4c (tetrazole derivative): IC₅₀ = 23.3 µM (A549) vs. >1000 µM (NIH/3T3).
- Compound 4a (imidazole derivative): IC₅₀ = 18.7 µM (A549) but lower selectivity.
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Variable Control: Standardize cell lines, assay protocols (e.g., MTT vs. apoptosis assays), and compound purity checks.
- Dose-Response Analysis: Perform full dose-response curves (e.g., 1–100 µM) to identify IC₅₀ discrepancies .
- Mechanistic Studies: Compare apoptotic pathways (e.g., caspase-3 activation in ) vs. necrosis indicators.
Example Contradiction:
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Fragment-Based Design: Test individual moieties (e.g., tetrazole alone) to identify pharmacophoric elements.
- 3D-QSAR Models: Generate contour maps using CoMFA/CoMSIA to map electrostatic and steric requirements .
Key Finding from :
The tetrazole-thioether linkage is essential for apoptosis induction, while the thiazole-acetamide backbone modulates cell permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
